3-Iodo-2-nitrobenzene-1-sulfonyl chloride
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Overview
Description
3-Iodo-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClINO4S It is a derivative of benzene, where the benzene ring is substituted with iodine, nitro, and sulfonyl chloride groups
Preparation Methods
The synthesis of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of iodobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorosulfonic acid .
Chemical Reactions Analysis
3-Iodo-2-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-Iodo-2-nitrobenzene-1-sulfonyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions .
Comparison with Similar Compounds
3-Iodo-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the iodine substituent, making it less reactive in certain reactions.
4-Nitrobenzenesulfonyl chloride: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
3-Bromo-2-nitrobenzene-1-sulfonyl chloride: Similar structure but with a bromine substituent instead of iodine, which can influence the compound’s reactivity and selectivity in reactions.
Properties
Molecular Formula |
C6H3ClINO4S |
---|---|
Molecular Weight |
347.52 g/mol |
IUPAC Name |
3-iodo-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H |
InChI Key |
KQASHIJSSJHRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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